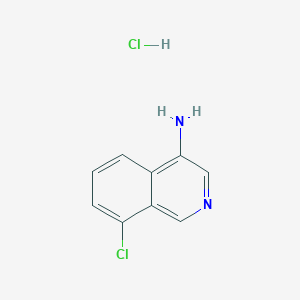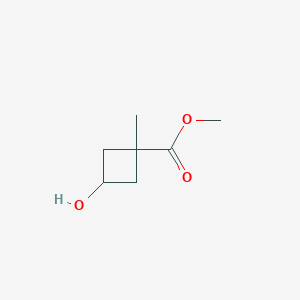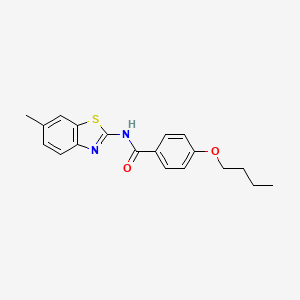
8-chloroisoquinolin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloroisoquinolin-4-amine hydrochloride is a chemical compound with the molecular formula C9H7ClN2·HCl and a molecular weight of 215.08 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloroisoquinolin-4-amine hydrochloride typically involves the chlorination of isoquinoline followed by amination. One common method is the reaction of 8-chloroisoquinoline with ammonia or an amine under suitable conditions to introduce the amine group at the 4-position .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale chlorination and amination reactions, followed by purification processes to obtain the hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloroisoquinolin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom at the 8-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can produce various functionalized isoquinolines.
Aplicaciones Científicas De Investigación
8-Chloroisoquinolin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-chloroisoquinolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Isoquinoline: A structural isomer of quinoline, used as a precursor in the synthesis of various derivatives.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline: A heterocyclic aromatic organic compound with various applications in pharmaceuticals and agrochemicals.
Uniqueness: 8-Chloroisoquinolin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and amine groups at the 8- and 4-positions, respectively, make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Propiedades
IUPAC Name |
8-chloroisoquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-8-3-1-2-6-7(8)4-12-5-9(6)11;/h1-5H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNQIDHTPRBPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4S)-4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride](/img/structure/B2963124.png)
![ethyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride](/img/structure/B2963127.png)
![2-Chloro-N-[2-(1-phenyltriazol-4-yl)propan-2-yl]acetamide](/img/structure/B2963128.png)
![N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide](/img/structure/B2963130.png)
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine](/img/structure/B2963131.png)

![2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2963135.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2963136.png)

![Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B2963140.png)
![N,N-diethyl-3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2963142.png)
